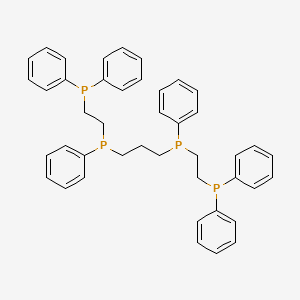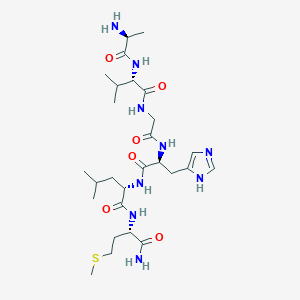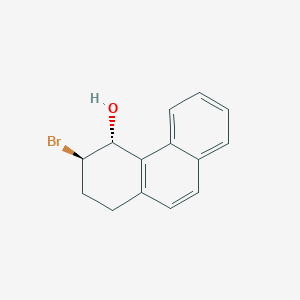
(3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol is a chiral organic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom and a hydroxyl group attached to a tetrahydrophenanthrene backbone. The stereochemistry of the compound, indicated by the (3R,4R) configuration, plays a crucial role in its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol typically involves multi-step organic reactions. One common method includes the bromination of a suitable tetrahydrophenanthrene precursor, followed by the introduction of the hydroxyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators to achieve selective bromination. Subsequent hydroxylation can be performed using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be carried out in anhydrous conditions with aprotic solvents, while reduction reactions often require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the bromine atom results in the formation of a hydrocarbon.
科学研究应用
(3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its specific stereochemistry.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly in targeting specific biological pathways.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol involves its interaction with specific molecular targets. The bromine and hydroxyl groups play a crucial role in binding to active sites of enzymes or receptors, influencing their activity. The compound may modulate signaling pathways by affecting the conformation and function of target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (3S,4S)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol
- (3R,4R)-3-chloro-1,2,3,4-tetrahydrophenanthren-4-ol
- (3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-one
Uniqueness
(3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol is unique due to its specific stereochemistry and the presence of both bromine and hydroxyl groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The stereochemistry ensures selective interactions with chiral environments in biological systems, making it a valuable compound for research and development.
属性
CAS 编号 |
56179-85-2 |
|---|---|
分子式 |
C14H13BrO |
分子量 |
277.16 g/mol |
IUPAC 名称 |
(3R,4R)-3-bromo-1,2,3,4-tetrahydrophenanthren-4-ol |
InChI |
InChI=1S/C14H13BrO/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-6,12,14,16H,7-8H2/t12-,14+/m1/s1 |
InChI 键 |
WXTKUXHMEVPXME-OCCSQVGLSA-N |
手性 SMILES |
C1CC2=C([C@H]([C@@H]1Br)O)C3=CC=CC=C3C=C2 |
规范 SMILES |
C1CC2=C(C(C1Br)O)C3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B14626292.png)
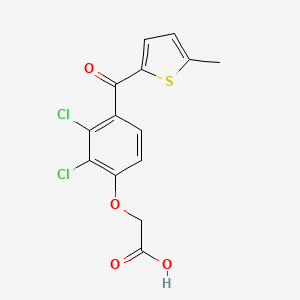
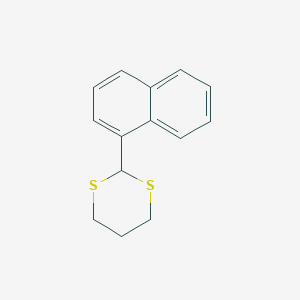
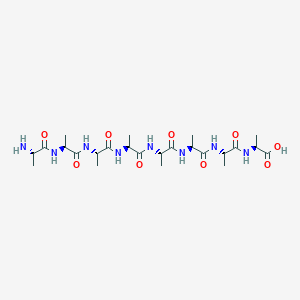
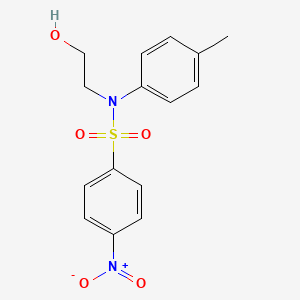
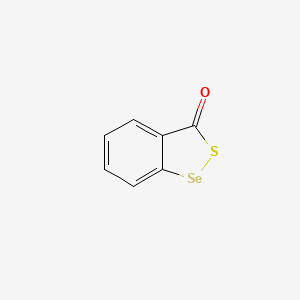
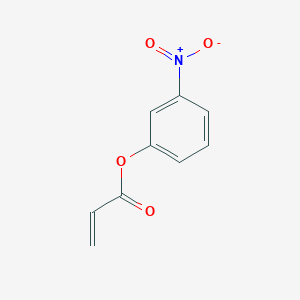
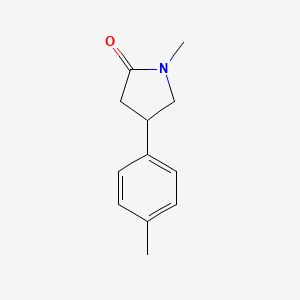
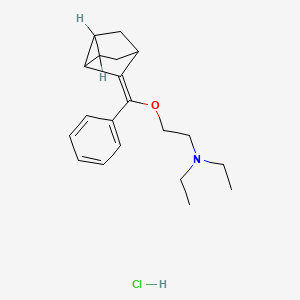
![N-Methoxy-17-methyl-17-[(trimethylsilyl)oxy]androsta-1,4-dien-3-imine](/img/structure/B14626350.png)
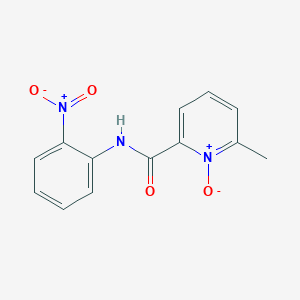
![[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene](/img/structure/B14626358.png)
